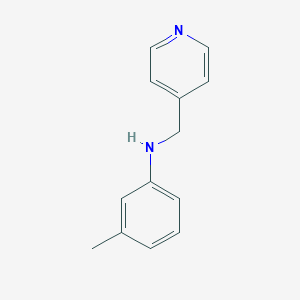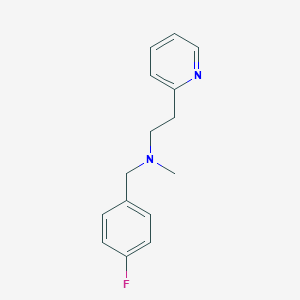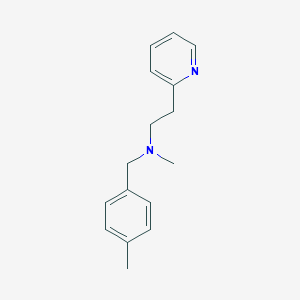![molecular formula C19H21ClFN3O B248913 N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as fallypride and is classified as a dopamine D2/D3 receptor antagonist. In
Mécanisme D'action
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as a dopamine D2/D3 receptor antagonist. The compound binds to the dopamine receptors, preventing dopamine from binding to the receptors and inhibiting the downstream signaling pathways. This mechanism of action is believed to be responsible for the compound's potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have significant effects on the dopamine system in the brain. The compound's binding to dopamine receptors leads to decreased dopamine signaling, which can result in changes in behavior and cognitive function. The compound has also been shown to have effects on other neurotransmitter systems, such as the serotonin system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide's ability to bind to dopamine D2/D3 receptors makes it a valuable tool in neuroimaging studies. The compound's specificity for these receptors allows for the accurate measurement of dopamine receptor density and availability in the brain. However, the compound's effects on other neurotransmitter systems and the potential for off-target effects must be considered when interpreting the results of these studies.
Orientations Futures
There are several future directions for the use of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in scientific research. One potential area of research is the use of the compound in the development of new therapies for neurological disorders such as schizophrenia, Parkinson's disease, and addiction. The compound's ability to bind to dopamine D2/D3 receptors makes it a potential candidate for the treatment of these disorders. Another area of research is the use of the compound in neuroimaging studies to better understand the role of the dopamine system in these disorders. Finally, the compound's potential effects on other neurotransmitter systems and the potential for off-target effects should be further studied to better understand its overall effects on brain function.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with piperazine in the presence of a base such as sodium hydride. The reaction results in the formation of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide as a white solid. The compound can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. The compound's ability to bind to dopamine D2/D3 receptors makes it a potential candidate for the treatment of these disorders. The compound has also been used in neuroimaging studies to study the dopamine system's role in these disorders.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
|---|---|
Formule moléculaire |
C19H21ClFN3O |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H21ClFN3O/c20-15-5-1-3-7-17(15)22-19(25)9-10-23-11-13-24(14-12-23)18-8-4-2-6-16(18)21/h1-8H,9-14H2,(H,22,25) |
Clé InChI |
YQBOSDIJPRIRHY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F |
SMILES canonique |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F |
Solubilité |
54.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)







![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)

![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)